molecular formula C10H8N4O4 B6344469 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240569-46-3

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6344469
CAS No.: 1240569-46-3
M. Wt: 248.19 g/mol
InChI Key: UJUMIVISOHAEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a heterocyclic compound that features both nitro and pyrazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the reaction of 3-nitrobenzyl chloride with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles for Substitution: Amines, thiols.

    Oxidizing Agents: Various oxidizing agents depending on the desired product.

Major Products Formed

    Reduction: Formation of 4-amino-1-[(3-aminophenyl)methyl]-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of nitro groups and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUMIVISOHAEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.